molecular formula C22H21BrO3 B12423309 UbcH5c-IN-1 CAS No. 2109805-97-0

UbcH5c-IN-1

Cat. No.: B12423309
CAS No.: 2109805-97-0
M. Wt: 413.3 g/mol
InChI Key: IRBNWCSCHCJSLT-LAUBAEHRSA-N
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Description

UbcH5c-IN-1 is a potent and selective small-molecule inhibitor of the ubiquitin-conjugating enzyme UbcH5c. This compound has shown promise in various scientific research applications, particularly in the fields of cancer research and drug development. This compound is known for its ability to inhibit the activity of UbcH5c, which plays a crucial role in the ubiquitination process, a post-translational modification that regulates protein degradation and other cellular processes .

Preparation Methods

The synthesis of UbcH5c-IN-1 involves several steps, including the preparation of key intermediates and the final coupling reactionThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired yield and purity of the final product .

Chemical Reactions Analysis

UbcH5c-IN-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

UbcH5c-IN-1 exerts its effects by covalently binding to the cysteine residue at position 85 of the ubiquitin-conjugating enzyme UbcH5c. This binding inhibits the enzyme’s activity, preventing the transfer of ubiquitin to target proteins. The inhibition of UbcH5c disrupts the ubiquitination process, leading to the accumulation of proteins that would otherwise be degraded. This mechanism is particularly effective in cancer cells, where the regulation of protein degradation is often dysregulated .

Properties

CAS No.

2109805-97-0

Molecular Formula

C22H21BrO3

Molecular Weight

413.3 g/mol

IUPAC Name

(3aS,9bR)-8-[(2-bromophenyl)methoxy]-6,9-dimethyl-3-methylidene-3a,4,5,9b-tetrahydrobenzo[g][1]benzofuran-2-one

InChI

InChI=1S/C22H21BrO3/c1-12-10-19(25-11-15-6-4-5-7-18(15)23)14(3)20-16(12)8-9-17-13(2)22(24)26-21(17)20/h4-7,10,17,21H,2,8-9,11H2,1,3H3/t17-,21+/m0/s1

InChI Key

IRBNWCSCHCJSLT-LAUBAEHRSA-N

Isomeric SMILES

CC1=CC(=C(C2=C1CC[C@@H]3[C@H]2OC(=O)C3=C)C)OCC4=CC=CC=C4Br

Canonical SMILES

CC1=CC(=C(C2=C1CCC3C2OC(=O)C3=C)C)OCC4=CC=CC=C4Br

Origin of Product

United States

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